溴化铯

描述

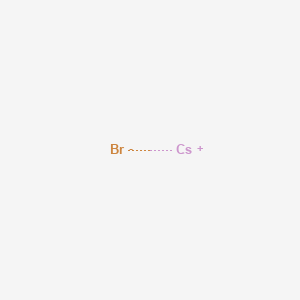

Cesium bromide, also known as caesium bromide, is an ionic compound composed of cesium and bromine with the chemical formula CsBr. It appears as a white or transparent solid and has a melting point of 636°C. Cesium bromide readily dissolves in water and is known for its high solubility .

Synthetic Routes and Reaction Conditions:

- Cesium bromide can be synthesized by neutralizing cesium hydroxide with hydrobromic acid:

Neutralization Reaction: CsOH (aq) + HBr (aq) → CsBr (aq) + H2O (l)

Another method involves reacting cesium carbonate with hydrobromic acid:Carbonate Route: Cs2CO3 (aq) + 2 HBr (aq) → 2 CsBr (aq) + H2O (l) + CO2 (g)

Cesium bromide can also be prepared by directly reacting cesium metal with bromine gas, though this method is vigorous and not commonly used due to the high cost of cesium:Direct Synthesis: 2 Cs (s) + Br2 (g) → 2 CsBr (s)

Industrial Production Methods:

- The industrial production of cesium bromide typically involves the neutralization of cesium hydroxide with hydrobromic acid, followed by crystallization and purification processes to obtain high-purity cesium bromide .

Types of Reactions:

Substitution Reactions: Cesium bromide can undergo substitution reactions where the bromide ion is replaced by another halide ion.

Oxidation and Reduction: Cesium bromide itself is stable and does not readily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve halide exchange reactions using reagents like chlorine or iodine in aqueous solutions.

Major Products Formed:

科学研究应用

Cesium bromide has a wide range of applications in scientific research:

Optics: It is used as a beamsplitter component in wide-band spectrophotometers due to its optical properties.

Pharmaceuticals: Cesium bromide is used as a reagent and intermediate in the synthesis of various pharmaceutical compounds.

Nanotechnology: Cesium bromide is a precursor in the synthesis of cesium lead bromide nanoparticles, which are used in photovoltaic devices and light-emitting diodes.

Quantum Dots: Cesium bromide is used in the fabrication of cesium lead bromide quantum dots, which have applications in high-performance lasers and optoelectronic devices

作用机制

Target of Action

Cesium bromide (CsBr) is an ionic compound of cesium and bromine . It is primarily used in the formation of cesium lead bromide nanocrystals . The primary targets of CsBr are the lead bromide complexes involved in the formation of these nanocrystals .

Mode of Action

CsBr interacts with its targets by influencing the dynamic equilibria between the cesium lead bromide nanocrystals and certain lead bromide complexes . The presence of CsBr in the reaction system can manipulate the phase of cesium lead bromide nanocrystals .

Biochemical Pathways

The biochemical pathways affected by CsBr primarily involve the formation of cesium lead bromide nanocrystals . CsBr influences the formation of different phases of cesium lead halide .

Result of Action

The result of CsBr’s action is the formation of cesium lead bromide nanocrystals . These nanocrystals have potential applications in photovoltaics and optoelectronics .

Action Environment

The action of CsBr is influenced by the presence of other compounds in the reaction system. For instance, the presence of oleic acid (OA) in the reaction system can affect the formation of cesium lead bromide nanocrystals . An OA-limited condition facilitates the formation of [PbBr4]2− and Cs4PbBr6 nanocrystals, while OA-rich conditions facilitate the formation of [PbBr3]−, [Pb2Br5]−, etc .

生化分析

Biochemical Properties

Cesium bromide plays a significant role in biochemical reactions, particularly in the purification of plasmid DNA. It is commonly used in cesium chloride-ethidium bromide density gradient centrifugation, a method for isolating high-purity plasmid DNA. In this process, cesium bromide interacts with ethidium bromide and DNA, forming a complex that allows for the separation of plasmid DNA from other cellular components . The interaction between cesium bromide and ethidium bromide is crucial for the formation of a stable density gradient, which facilitates the efficient purification of plasmid DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cesium bromide can change over time due to its stability and degradation. Cesium bromide is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In in vitro studies, cesium bromide has been shown to maintain its effectiveness in DNA purification over multiple uses, with minimal degradation

相似化合物的比较

Cesium Chloride (CsCl): Similar to cesium bromide, cesium chloride is an ionic compound with similar solubility and optical properties.

Cesium Iodide (CsI): Cesium iodide shares similar properties with cesium bromide but has different applications in scintillation detectors.

Potassium Bromide (KBr): Potassium bromide is another bromide salt with similar chemical behavior but different cationic properties.

Uniqueness of Cesium Bromide:

- Cesium bromide is unique due to its high solubility and optical properties, making it suitable for specific applications in optics and nanotechnology. Its ability to form high-quality quantum dots and nanoparticles sets it apart from other similar compounds .

属性

IUPAC Name |

cesium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.Cs/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQFWZFBNBDLEO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsBr, BrCs | |

| Record name | caesium bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caesium_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064854 | |

| Record name | Cesium bromide (CsBr) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Hygroscopic beads; [Sigma-Aldrich MSDS] | |

| Record name | Cesium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7787-69-1 | |

| Record name | Cesium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CESIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cesium bromide (CsBr) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium bromide (CsBr) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CESIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06M25EDM3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Cesium bromide?

A1: Cesium bromide has the molecular formula CsBr. Its molecular weight is 212.81 g/mol.

Q2: What are the key spectroscopic features of CsBr?

A2: CsBr exhibits characteristic infrared absorption bands that depend on factors like isotopic composition and temperature. [] It also displays Raman scattering, influenced by both cesium and bromide ions. The second-order Raman spectrum of CsBr is depolarized due to its high lattice symmetry. []

Q3: How does the refractive index of CsBr change with wavelength and temperature?

A3: The refractive index of CsBr changes by approximately two units in the first decimal place over a wide wavelength range (0.365 to 39.22 microns). [] At cryogenic temperatures (80-300 K), the refractive index varies with both temperature and wavelength in the infrared region (2-30 microns). []

Q4: Is CsBr a suitable material for high-pressure applications?

A6: CsBr exhibits interesting behavior under high pressure. It undergoes a second-order phase transition from its ambient cubic (CsCl-type) structure to a tetragonal CuAu I structure at approximately 53 GPa. [] At even higher pressures (around 60 GPa), a significant distortion of the lattice parameters occurs, leading to an orthorhombic phase. [] This behavior makes CsBr relevant for studying structural transitions under extreme conditions.

Q5: What are the potential applications of CsBr in optoelectronics?

A7: CsBr thin films, when doped with metal clusters like cesium nanorods, exhibit interesting optical properties, particularly localized surface plasmon resonance in the UV-visible region. [] This finding suggests potential applications in areas like sensing and optoelectronic devices.

Q6: How stable are CsPbBr3 perovskite nanocrystals in a borate glass matrix?

A8: (Cs,Rb)PbBr3 perovskite nanocrystals embedded in a borate glass matrix demonstrate remarkable stability against degradation from the ambient atmosphere, making them promising for applications requiring long-term luminescence. []

Q7: Does CsBr exhibit any catalytic properties?

A9: While the provided research does not directly focus on the catalytic activity of CsBr, it highlights its use as a flux in solid-state reactions for synthesizing complex compounds like lanthanoid nitride sulfides. [] This suggests potential for exploring its role as a reaction medium or catalyst in specific chemical transformations.

Q8: Have there been any theoretical studies on CsBr clusters?

A10: Yes, computational studies using density functional theory (DFT) and Möller–Plesset perturbation theory have investigated the properties of various CsBr cluster ions, including Cs2X+, Cs3X2+, CsX2−, and Cs2X3− (where X = Br or I). [] These studies provide insights into the structural stability, vibrational frequencies, and relative abundances of different isomers of these clusters at various temperatures.

Q9: What can be said about the safety and toxicity of CsBr?

A9: The provided research primarily focuses on the physical and chemical properties of CsBr, with limited information on its toxicity. Further research is necessary to thoroughly assess its safety profile, potential adverse effects, and any long-term health impacts.

Q10: Does CsBr play a role in perovskite solar cell technology?

A13: Yes, CsBr has emerged as a key component for enhancing the performance and stability of perovskite solar cells. Adding CsBr to perovskite precursor solutions, such as CH3NH3PbI3−xClx, has been shown to improve crystallinity and increase the fill factor of the resulting devices, ultimately leading to higher conversion efficiencies. [] Additionally, using excess CsBr and a moisture treatment during perovskite film fabrication can lead to improved crystallinity and moisture tolerance, further boosting solar cell performance. []

Q11: Are there any alternative materials to CsBr in its various applications?

A14: While CsBr possesses unique properties that make it suitable for specific applications, exploring alternative materials is an active area of research. For instance, in infrared spectroscopy, materials like KRS-5 are considered alternatives to CsBr prisms, albeit with potentially lower resolution in certain wavelength ranges. [] In the realm of perovskite solar cells, researchers are actively investigating alternative materials to replace lead, which raises concerns due to its toxicity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid](/img/structure/B1207231.png)

![6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1207237.png)